

# A comparative study of the allosteric mechanisms of Shp2-IN-29 and TNO155

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-29 |           |
| Cat. No.:            | B15578838  | Get Quote |

# A Head-to-Head Battle of Allosteric SHP2 Inhibitors: TNO155 vs. SHP099

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in cellular signaling pathways, making it a prime target for drug development. Two prominent allosteric inhibitors, TNO155 and SHP099, both developed by Novartis, have been at the forefront of research. This guide provides a detailed comparative analysis of their allosteric mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade, a pathway crucial for cell growth, differentiation, and survival.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target.[1] Allosteric inhibitors represent a novel approach by binding to a site distinct from the active site, locking the enzyme in an inactive conformation.[2] This comparative guide focuses on TNO155 and its predecessor, SHP099, which has been instrumental in validating SHP2 as a druggable target.

## Mechanism of Action: A Tale of Two Allosteric Modulators

Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine



phosphatase (PTP) domains of SHP2.[2] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and subsequent downstream signaling.[3] In this inactive state, the N-SH2 domain physically blocks the PTP active site, thus inhibiting its catalytic function.

While sharing a common mechanism, TNO155 was developed as a structurally optimized successor to SHP099, aiming to improve upon its predecessor's pharmacological properties.[2] SHP099, despite its high potency, has been associated with certain liabilities, including phototoxicity and off-target effects such as hERG toxicity, which are attributed to its highly basic amine group.[2] TNO155 was designed to mitigate these issues while retaining or even enhancing on-target potency.

Caption: Allosteric inhibition of the SHP2 signaling pathway.

## **Quantitative Data Presentation**

The following tables summarize the key quantitative data comparing the biochemical activity and cellular potency of TNO155 and SHP099. TNO155 consistently demonstrates superior potency across various cancer cell lines.

Table 1: Biochemical and Cellular Activity of TNO155 vs. SHP099

| Inhibitor | Target              | Assay Type         | IC50    | Reference |
|-----------|---------------------|--------------------|---------|-----------|
| TNO155    | Wild-Type SHP2      | Biochemical        | 11 nM   | [3]       |
| SHP099    | Wild-Type SHP2      | Biochemical        | 71 nM   | [3]       |
| TNO155    | KYSE520 cells       | pERK Inhibition    | 8 nM    | [4]       |
| SHP099    | KYSE520 cells       | pERK Inhibition    | ~250 nM | [4]       |
| TNO155    | KYSE520 cells       | Cell Proliferation | 100 nM  | [4]       |
| SHP099    | MDA-MB-468<br>cells | pERK Inhibition    | ~250 nM | [4]       |

Table 2: Comparative Cellular IC50 Values in Oral Squamous Cell Carcinoma (OSCC) Cell Lines



| Cell Line                      | TNO155 IC50 (μM) | SHP099 IC50 (μM) |
|--------------------------------|------------------|------------------|
| ORL-48                         | 0.39             | 5.32             |
| ORL-115                        | 0.51             | 6.88             |
| ORL-136                        | 0.62             | 7.21             |
| (data for 18 other cell lines) |                  |                  |

Data adapted from a study on 21 OSCC cell lines, where TNO155 was generally more efficacious than SHP099.[1]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

## **SHP2 Biochemical Inhibition Assay**

This assay determines the in vitro inhibitory activity of compounds against full-length human SHP2.

#### Materials:

- Full-length human SHP2 protein
- Phosphorylated insulin receptor substrate 1 (p-IRS1) peptide (activator)
- 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) (substrate)
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
- Test compounds (TNO155, SHP099) dissolved in DMSO.

#### Procedure:

• Prepare a solution of SHP2 protein and p-IRS1 peptide in the assay buffer.







- Add the test compounds at various concentrations to the wells of a 384-well plate.
- Add the SHP2/p-IRS1 mixture to the wells and incubate for a specified period to allow for compound binding and enzyme activation.
- Initiate the enzymatic reaction by adding the DiFMUP substrate.
- Monitor the fluorescence intensity over time, which corresponds to the rate of DiFMUP dephosphorylation.
- Calculate the rate of reaction and determine the IC50 values by fitting the data to a doseresponse curve.





Click to download full resolution via product page

Caption: Workflow for the SHP2 biochemical inhibition assay.

## **Cellular p-ERK Inhibition Assay (Western Blot)**



This assay measures the ability of the inhibitors to block the SHP2-mediated activation of the downstream kinase ERK in a cellular context.

#### Materials:

- Cancer cell line (e.g., KYSE-520)
- Cell culture medium and supplements
- Test compounds (TNO155, SHP099)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
- Lyse the cells on ice and collect the protein lysates.
- Determine protein concentration using a BCA or similar assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against p-ERK and total-ERK.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.



• Quantify the band intensities to determine the ratio of p-ERK to total-ERK and calculate the IC50 values.





Click to download full resolution via product page

Caption: Experimental workflow for p-ERK Western blot analysis.

### Conclusion

The comparative analysis of TNO155 and SHP099 reveals a clear progression in the development of allosteric SHP2 inhibitors. While both compounds effectively target the same allosteric pocket to stabilize the inactive conformation of SHP2, TNO155 exhibits significantly enhanced potency in both biochemical and cellular assays.[5] Studies have shown that TNO155 has substantially higher single-agent antitumor activity compared to SHP099, and lower doses are required to achieve similar effects.[5] This suggests that the structural optimizations incorporated into TNO155 have successfully addressed some of the limitations of SHP099, leading to a more potent and potentially safer therapeutic candidate. The provided experimental protocols offer a robust framework for researchers to further investigate these and other SHP2 inhibitors, contributing to the ongoing efforts to develop effective targeted therapies for a range of cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative study of the allosteric mechanisms of Shp2-IN-29 and TNO155]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15578838#a-comparative-study-of-the-allosteric-mechanisms-of-shp2-in-29-and-tno155]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com